5-bromo-2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine
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Overview
Description
5-bromo-2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromo group and a triazole ring
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds are often used in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
It’s known that similar compounds, such as indole derivatives, interact with their targets and cause changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
Related compounds with the btp [2,6-bis(1,2,3-triazol-4-yl)pyridine] motif have shown to interact with a wide range of metals . These interactions could potentially influence various biochemical reactions.
Cellular Effects
Indole derivatives, which are structurally similar, have been shown to have various biologically vital properties, including the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
Related compounds have been studied for various purposes, such as generating d and f metal coordination complexes and supramolecular self-assemblies .
Temporal Effects in Laboratory Settings
Related compounds have been studied for their stability and long-term effects on cellular function .
Metabolic Pathways
Related compounds have been studied for their interactions with various enzymes and cofactors .
Transport and Distribution
Related compounds have been studied for their interactions with various transporters and binding proteins .
Subcellular Localization
Related compounds have been studied for their localization and accumulation within specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-chloropyridine and 3-methyl-1H-1,2,4-triazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The triazole ring can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or thiols can be used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be employed.
Coupling: Palladium catalysts and ligands are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
5-bromo-2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, or anticancer properties.
Agriculture: The compound can be used in the synthesis of agrochemicals such as pesticides and herbicides.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1H-1,2,4-triazole
- 5-bromo-1H-1,2,4-triazole
- 4-bromo-1H-1,2,4-triazole
Uniqueness
5-bromo-2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine is unique due to the presence of both a bromo-substituted pyridine ring and a triazole ring. This combination imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
5-bromo-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c1-5-11-8(13-12-5)7-3-2-6(9)4-10-7/h2-4H,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIMENQPNOTKHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1338986-16-5 |
Source
|
Record name | 5-bromo-2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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